
Methyl chlorogenate
説明
Methyl chlorogenate, presumably a chlorinated organic compound, shares conceptual relevance with chloromethane derivatives and their functional applications in organic synthesis and material science. Chlorinated methanes, such as chloromethane, dichloromethane, and related compounds, serve pivotal roles in various biochemical and industrial processes, offering insights into their synthesis, molecular interactions, and applications.
Synthesis Analysis
Synthetic approaches for chlorinated organic compounds often involve halogenation reactions, where chloro groups are introduced into molecules, utilizing catalysts or under specific reaction conditions. For instance, the selective production of methyl chloride from methane involves reactions over lanthanum-based catalysts, demonstrating a methodology for generating chlorinated compounds through oxidative chlorination processes (Podkolzin et al., 2007).
Molecular Structure Analysis
The molecular structure of chlorinated compounds, including their crystallographic configurations, can be elucidated using techniques like X-ray diffraction. The study of methylene dichloride's crystal structure provides an example of determining the spatial arrangement of atoms within a molecule, offering insights into the structural aspects of chlorinated methanes (Kawaguchi et al., 1973).
Chemical Reactions and Properties
Chlorinated methanes undergo various chemical reactions, including reductive dehalogenation, highlighting their reactivity and the transformation potential in environmental and synthetic chemistry contexts. Research on the reductive dehalogenation of chlorinated methanes by iron metal demonstrates the chemical behavior of these compounds under specific conditions, revealing their degradation pathways and reaction kinetics (Matheson & Tratnyek, 1994).
Physical Properties Analysis
The physical properties of chlorinated organic compounds, such as phase behavior, melting points, and boiling points, are crucial for their application in various scientific and industrial processes. Studies on compounds like methyl chlorooctanoates and their spectroscopic behavior provide valuable data on the physical characteristics and molecular interactions of chlorinated compounds (Font et al., 1978).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior of chlorinated methanes, are essential for understanding their roles in synthesis and environmental processes. For example, chloromethane acts as a methyl donor in biosynthesis processes, indicating its chemical utility in natural product formation and modification (Harper et al., 1989).
科学的研究の応用
Antioxidant Capacity in Plants
Methyl chlorogenate, a derivative of chlorogenic acid, has been studied for its role in enhancing the antioxidant capacity in plants. Research by Mei et al. (2020) demonstrated that exogenous chlorogenic acid can alleviate oxidative stress in apple leaves. It effectively relieved decreases in chlorophyll concentrations and enhanced the activity of antioxidant enzymes like peroxidase, catalase, and polyphenol oxidase. This suggests its potential as an effective antioxidant to protect plants against oxidative stress by enhancing their antioxidant capacity (Mei et al., 2020).
Role in Fungal Metabolism
Chloromethane, a related compound, acts as a methyl donor in the biosynthesis of various organic compounds in fungi. Harper et al. (1989) studied its role in the primary metabolism of Phellinus pomaceus, a wood-rotting fungus. This research highlights the diverse biochemical pathways in which methyl donors like this compound could be involved (Harper et al., 1989).
Inhibition of DNA Methylation
Lee and Zhu (2006) explored the impact of chlorogenic acid on DNA methylation in human cancer cells. They found that caffeic acid and chlorogenic acid could inhibit DNA methylation, suggesting a potential role for this compound in epigenetic regulation. This could have implications for its use in studies related to cancer and gene expression regulation (Lee & Zhu, 2006).
Environmental Impact Studies
Research on related compounds like methyl chloroform provides insight into environmental impacts. For instance, studies by Reimann et al. (2005) and Santee et al. (2013) on methyl chloroform emissions help understand the atmospheric behavior of similar compounds, which could be extended to this compound. These studies contribute to our understanding of the environmental fate and transport of volatile organic compounds (Reimann et al., 2005), (Santee et al., 2013).
Lipase-Catalyzed Synthesis
A study by Giraldo et al. (2007) on the lipase-catalyzed synthesis of chlorogenate fatty esters shows the potential of enzymatic processes in modifying the properties of compounds like this compound. This could have applications in food and cosmetic industries (Giraldo et al., 2007).
作用機序
Target of Action
Methyl chlorogenate has been identified as an antioxidant and anti-inflammatory agent . It has been found to inhibit the proliferation and metastasis of hepatocellular carcinoma (HCC) cells . It is also known to be an inhibitor of NF-kappaB , a protein complex that controls transcription of DNA, cytokine production, and cell survival.
Mode of Action
It is known to exhibit strongradical scavenging activity , which may contribute to its antioxidant and anti-inflammatory properties . Its ability to inhibit HCC cell proliferation and metastasis suggests that it may interact with specific targets in these cells .
Biochemical Pathways
Its inhibitory effect on HCC cell proliferation and metastasis also implies a role in pathways related to cell growth and migration .
Pharmacokinetics
Its solubility in organic solvents suggests that it may be well-absorbed and distributed in the body
Result of Action
This compound’s antioxidant activity results in the scavenging of free radicals , which can protect cells from oxidative damage . Its anti-inflammatory activity can help to reduce inflammation . Furthermore, its ability to inhibit HCC cell proliferation and metastasis suggests that it may have potential therapeutic applications in the treatment of hepatocellular carcinoma .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that its bioavailability and efficacy may be affected by the lipid content of the environment. Additionally, factors such as pH and temperature could potentially influence its stability and activity .
将来の方向性
The biological activities of Chlorogenic acid (CGA), which Methyl chlorogenate is a derivative of, are mainly shown as anti-oxidant, liver and kidney protection, anti-bacterial, anti-tumor, regulation of glucose metabolism and lipid metabolism, anti-inflammatory, protection of the nervous system, and action on blood vessels . This provides research directions for malabsorbed polyphenols .
特性
IUPAC Name |
methyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNIJRAPCCELQX-AWOKGZDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289036 | |
| Record name | 3-O-Caffeoylquinic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123483-19-2 | |
| Record name | 3-O-Caffeoylquinic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123483-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl chlorogenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123483192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Caffeoylquinic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL CHLOROGENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6GC3KV7JK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



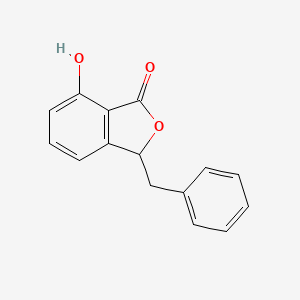
![1-acetyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240216.png)
![(Z)-But-2-enedioic acid;2-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B1240218.png)
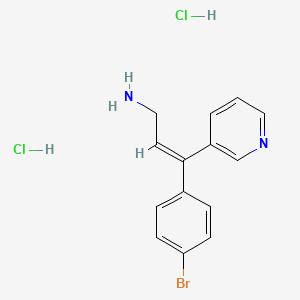
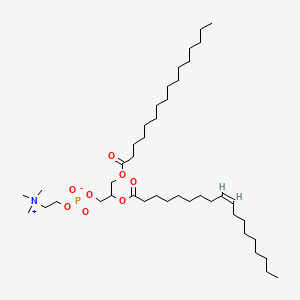
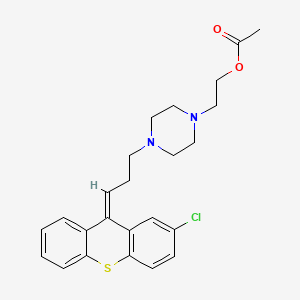
![N-[(Z)-6-bicyclo[3.2.0]hept-3-enylideneamino]-2,4-dinitroaniline](/img/structure/B1240227.png)
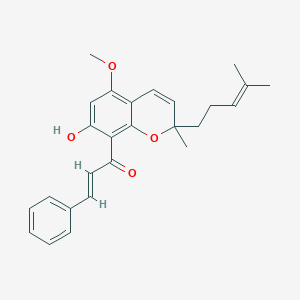

![(3E)-N-(3,5-dichloroanilino)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboximidoyl cyanide](/img/structure/B1240230.png)
![(2E)-3-azepan-1-yl-2-[(3-fluorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B1240232.png)
![[(Z)-[(1Z)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea](/img/structure/B1240233.png)

![2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1240235.png)